![molecular formula C15H20N4O2S B2691129 1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine CAS No. 1396852-96-2](/img/structure/B2691129.png)
1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine
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Overview
Description
The compound “1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds . It also contains a piperazine ring, a six-membered ring with two nitrogen atoms, commonly used in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the types of bonds present, the arrangement of atoms, and the overall molecular structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Imidazole rings can act as a nucleophile in reactions, while piperazine rings can undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined experimentally . These properties can be influenced by factors like the types of functional groups present and the overall molecular structure.Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have developed novel derivatives of 1-(2-(1H-imidazol-1-yl)ethyl)piperazine through a synthesis process involving four component cyclo condensation, yielding compounds with significant antimicrobial activities. The synthesized compounds were characterized by various spectral studies and demonstrated excellent antibacterial and antifungal activities, comparable to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anti-HIV Activity
Another study focused on the synthesis of new 5-substituted piperazinyl-4-nitroimidazole derivatives aiming to develop non-nucleoside reverse transcriptase inhibitors. These compounds showed potential anti-HIV-1 and anti-HIV-2 activity in vitro, highlighting the therapeutic potential of these derivatives in HIV treatment (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Pharmaceutical Analysis Application
The preparation of a ketoconazole ion-selective electrode for pharmaceutical analysis demonstrates another application. The electrode's development for ketoconazole, a compound related to the imidazole family, underscores the utility of such chemical structures in creating analytical tools for pharmaceutical quality control (Shamsipur & Jalali, 2000).
Antimycobacterial Activity
New imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing a piperazine linker have been synthesized and evaluated for their antimycobacterial activity. Some derivatives showed considerable activity against drug-sensitive/resistant MTB strains, indicating their potential as scaffolds for developing tuberculosis treatments (Lv et al., 2017).
Anti-inflammatory and Antidiabetic Applications
Piperazine derivatives, including those related to imidazole, have been identified as potent antidiabetic agents in rat models of diabetes, mediated by significant increases in insulin secretion. This suggests their potential utility in treating type II diabetes through novel mechanisms of action (Le Bihan et al., 1999).
Antiproliferative Activity Against Cancer Cell Lines
The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation for antiproliferative effects against human cancer cell lines highlight the potential of imidazole and piperazine derivatives in cancer therapy. Some derivatives exhibited potent activity, indicating their promise as anticancer agents (Mallesha et al., 2012).
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2-imidazol-1-ylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c20-22(21,15-4-2-1-3-5-15)19-12-10-17(11-13-19)8-9-18-7-6-16-14-18/h1-7,14H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJZOGXHEJGSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine |
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